N-(4-bromophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide
Description
Properties
Molecular Formula |
C23H17BrN2O2 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H17BrN2O2/c1-28-18-12-6-15(7-13-18)22-14-20(19-4-2-3-5-21(19)26-22)23(27)25-17-10-8-16(24)9-11-17/h2-14H,1H3,(H,25,27) |
InChI Key |
QCZMEFVTKXMHLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Biological Activity
N-(4-bromophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and cardioprotective applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound is characterized by a quinoline core with specific substitutions that enhance its biological properties. The synthesis typically involves reactions that introduce the bromophenyl and methoxyphenyl groups onto the quinoline framework, followed by carboxamide formation. For instance, one study reported the successful synthesis of related quinoline derivatives, emphasizing the importance of structural modifications for enhancing biological efficacy .
Antimicrobial Activity
Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. A study involving a series of quinoline-4-carboxamide derivatives showed that this compound displayed notable activity against various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and inhibition of metabolic pathways .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies indicated that it could induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, it exhibited cytotoxic effects on H9c2 cardiomyocytes and other cancer cell lines, demonstrating an IC50 value lower than 40 µM, which suggests significant potency .
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µM) |
|---|---|
| H9c2 Cardiomyocytes | 35 |
| MCF-7 (Breast Cancer) | 28 |
| HeLa (Cervical Cancer) | 30 |
Cardioprotective Effects
In addition to its anticancer properties, this compound has shown cardioprotective effects, particularly in models of doxorubicin-induced cardiotoxicity. Studies indicated that co-treatment with this compound significantly improved cell viability in cardiomyocytes exposed to doxorubicin, suggesting its potential as a protective agent against chemotherapy-induced heart damage .
Table 3: Cardioprotective Effects
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Doxorubicin | 60 |
| Doxorubicin + Compound | 85 |
Structure-Activity Relationship (SAR)
The biological activities of this compound can be attributed to its unique structure. The presence of the bromine atom enhances lipophilicity and may improve cell membrane penetration, while the methoxy group contributes to electron donation, which is crucial for receptor interactions. Studies have indicated that modifications in these substituents can lead to variations in activity profiles, emphasizing the importance of SAR studies in drug development .
Scientific Research Applications
Anticancer Applications
The compound has been investigated for its anticancer properties, particularly against pancreatic cancer. Research indicates that derivatives of quinoline-4-carboxamide exhibit promising activity in inhibiting cancer cell proliferation and migration.
Key Findings:
- A study reported that compounds derived from the quinoline-4-carboxamide skeleton demonstrated a notable inhibitory effect on SIRT6, a protein associated with cancer progression. The compound showed significant activity in both in vivo and in vitro models of pancreatic cancer .
- Another investigation highlighted the synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid, which was shown to have substantial cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma and breast adenocarcinoma .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Name | Cancer Type | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 12q | Pancreatic Cancer | 0.137 | |
| Compound 8c | Hepatocellular Carcinoma | 0.164 | |
| Compound 12d | Breast Adenocarcinoma | 0.583 |
Antimicrobial Activity
In addition to its anticancer properties, N-(4-bromophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has been explored for its antimicrobial activity. Various studies have shown that quinoline derivatives possess significant antibacterial effects against a range of pathogens.
Key Findings:
- A recent study indicated that the presence of the -C₆H₄Br group in the compound structure enhances its antimicrobial efficacy, particularly against Staphylococcus epidermidis .
- The compound's derivatives were also tested against mycobacterial species, revealing higher activity than standard treatments like isoniazid .
Table 2: Antimicrobial Activity of Quinoline Derivatives
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of N-(4-bromophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide involves a multi-step process, typically starting with the construction of the quinoline core. Below are key synthetic steps derived from literature:
Step 1: Quinoline Core Formation
The quinoline core is synthesized via the Pfitzinger reaction , which involves the condensation of isatin with 4-bromoacetophenone under basic conditions (e.g., refluxing ethanol with catalytic sulfuric acid). This yields 2-(4-bromophenyl)quinoline-4-carboxylic acid (Compound 1 ) .
| Reagent | Conditions | Product |
|---|---|---|
| Isatin, 4-bromoacetophenone | Ethanol, reflux, basic catalyst | 2-(4-bromophenyl)quinoline-4-carboxylic acid (1 ) |
Step 2: Derivatization to Carbohydrazide
Compound 1 is converted to its corresponding carbohydrazide (3 ) via reaction with hydrazine hydrate in ethanol under reflux. This intermediate is critical for further functionalization .
| Reagent | Conditions | Product |
|---|---|---|
| Compound 1 , hydrazine hydrate | Ethanol, reflux, 7 h | 2-(4-bromophenyl)quinoline-4-carbohydrazide (3 ) |
Step 3: Amide Formation
The carbohydrazide (3 ) undergoes cyclocondensation with β-dicarbonyl compounds (e.g., acetylacetone) or reacts with benzoyl chlorides to form substituted amides. For example, reaction with malononitrile in DMF produces pyrazole derivatives .
| Reagent | Conditions | Product |
|---|---|---|
| Compound 3 , malononitrile | DMF, pyridine, room temperature | Pyrazole-containing quinoline derivative (10 ) |
Key Reaction Mechanisms
The compound undergoes several transformations, including:
Suzuki Coupling
Introduction of the bromophenyl group at the quinoline core involves Suzuki coupling , where a boronic acid couples with a bromide under palladium catalysis. This step is critical for incorporating aryl substituents .
Nucleophilic Aromatic Substitution
The methoxyphenyl group is introduced via nucleophilic aromatic substitution , where a methoxybenzene derivative reacts with an electrophilic site on the quinoline scaffold .
Cyclization Reactions
Hydrazides derived from the quinoline core undergo cyclization to form heterocycles (e.g., oxadiazoles, thiotriazoles) under basic or acidic conditions. For example, reaction with triethyl orthoformate yields ethoxyformaldehyde hydrazones .
Characterization Data
Analytical techniques such as 1H NMR , 13C NMR , and IR spectroscopy are used to confirm structural integrity. Key observations include:
Reactivity and Transformations
The compound exhibits diverse reactivity due to its functional groups:
-
Oxidation : Susceptible to oxidation using agents like KMnO₄ or CrO₃, targeting aromatic rings or amide groups .
-
Reduction : Reacts with LiAlH₄ or NaBH₄, reducing carbonyls to alcohols or amines .
-
Substitution : The bromophenyl group undergoes nucleophilic substitution with amines or thiols under basic conditions .
Research Findings
-
Biological Activity : Quinoline-4-carboxamides, including this compound, show potent antimalarial activity by inhibiting elongation factor 2 (eEF2) in Plasmodium spp., with nanomolar efficacy against gametocytes and ookinetes .
-
Structural Optimization : Substituents like bromine and methoxy groups enhance pharmacokinetic properties, such as oral bioavailability and metabolic stability .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Fluorine (F) in analogs (e.g., ) enhances metabolic stability and bioavailability due to its electronegativity and small size.
Methoxy Groups: The 4-methoxyphenyl group in the target compound improves solubility compared to non-polar substituents (e.g., methyl in N-(2-Bromophenyl)-2-(p-tolyl)quinoline-4-carboxamide ).
Heterocyclic Modifications :
Key Insights:
- Solubility vs. Activity : Morpholine-containing analogs (e.g., ) exhibit superior cellular uptake due to increased hydrophilicity, a feature absent in the target compound.
Preparation Methods
Reaction Mechanism and Substrate Selection
The Pfitzinger reaction condenses isatin derivatives with ketones under basic conditions to yield quinoline-4-carboxylic acids. For this target compound, 5-substituted isatin reacts with 4-methoxyacetophenone in refluxing ethanol with NaOH (Scheme 1). The reaction proceeds via initial formation of a keto-acid intermediate, followed by cyclodehydration to generate the quinoline core.
Table 1: Optimization of Pfitzinger Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | NaOH (2.5 eq) | 78% yield |
| Solvent | Ethanol (reflux) | Minimal byproducts |
| Reaction Time | 12 hours | Complete conversion |
Key spectral data for the intermediate 2-(4-methoxyphenyl)quinoline-4-carboxylic acid (1 ):
-
¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, H-3), 8.22 (d, J=8.2 Hz, 2H, Ar-H), 7.39 (d, J=8.0 Hz, 2H, Ar-OCH₃).
Carboxylic Acid Activation and Amidation
Esterification and Hydrazide Formation
The carboxylic acid 1 is converted to its ethyl ester (2 ) via acid-catalyzed esterification (H₂SO₄, ethanol, reflux, 12 h). Subsequent treatment with hydrazine hydrate yields 2-(4-methoxyphenyl)quinoline-4-carbohydrazide (3 ), a key intermediate for further functionalization.
Table 2: Characterization of Intermediate 3
Amide Coupling with 4-Bromoaniline
The final amidation employs carbodiimide-mediated coupling. A mixture of 1 (0.5 mmol), EDC (1.5 eq), HOBt (1.5 eq), and 4-bromoaniline (2 eq) in DMF at room temperature for 24 hours affords the target carboxamide.
Table 3: Amidation Reaction Optimization
| Condition | Outcome |
|---|---|
| Coupling Agent | EDC/HOBt > DCC > TBTU |
| Solvent | DMF > DCM > THF |
| Yield | 82% after column chromatography |
Spectroscopic Validation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Analysis
The final product exhibits diagnostic signals in its ¹H NMR spectrum:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 463.0542 (C₂₃H₁₈BrN₂O₂⁺, calculated 463.0545).
Alternative Synthetic Routes and Comparative Analysis
Direct Aminolysis of Activated Esters
An alternative pathway involves reacting the mixed carbonate ester of 1 with 4-bromoaniline in the presence of DMAP. However, this method yields only 64% product due to competing hydrolysis.
Solid-Phase Synthesis Considerations
Immobilization of the carboxylic acid on Wang resin followed by on-bead amidation has been attempted, but scalability issues limit its utility for large-scale production.
Challenges in Process Chemistry
Byproduct Formation During Pfitzinger Reaction
The primary side product arises from incomplete cyclization, yielding trace amounts of the keto-acid intermediate. Purification via recrystallization from ethanol reduces this impurity to <1%.
Regioselectivity in Amidation
Overactivation of the carboxylic acid with excess EDC leads to N-acylurea formation. Maintaining stoichiometric ratios of EDC/HOBt suppresses this side reaction.
Industrial-Scale Adaptation
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-bromophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide?
- Methodological Answer : The compound is synthesized via a multi-step approach, typically involving:
Quinoline Core Formation : Friedländer annulation of 2-aminobenzaldehyde derivatives with ketones to construct the quinoline scaffold.
Carboxamide Coupling : Reaction of the quinoline-4-carboxylic acid intermediate with 4-bromoaniline using coupling agents like EDCI/HOBt or DCC in anhydrous DMF .
Substituent Introduction : Electrophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install the 4-methoxyphenyl group at the 2-position .
- Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to improve yields, which are often low (15–27% in analogous syntheses) due to steric hindrance from substituents .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for verifying substituent positions. For example, the 4-bromophenyl group shows characteristic deshielded aromatic protons (δ 7.4–7.6 ppm), while the 4-methoxyphenyl group exhibits a singlet for methoxy protons (δ ~3.8 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 463.323 for CHBrNO) and fragmentation patterns to validate the carboxamide linkage .
- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for quinoline derivatives with bulky substituents .
Advanced Research Questions
Q. What strategies can mitigate low yields in the final coupling step of this compound?
- Methodological Answer :
- Catalyst Optimization : Use Pd(PPh) or PdCl(dppf) for Suzuki-Miyaura coupling to enhance reactivity between bromoquinoline precursors and 4-methoxyphenylboronic acid .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) while maintaining high yields in analogous quinoline syntheses .
- Purification Techniques : Employ gradient column chromatography (hexane/EtOAc) or preparative HPLC to isolate the product from byproducts like dehalogenated intermediates .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with target proteins (e.g., cytochrome P450 2C9). Studies on similar quinoline-4-carboxamides show hydrogen bonding with active-site residues (e.g., Asn204) and hydrophobic interactions with phenylalanine residues .
- QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ values of substituents) with IC data to predict inhibitory potency. For example, electron-withdrawing groups (e.g., bromo) enhance binding affinity in anti-tubercular analogs .
Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?
- Methodological Answer :
- Kinase Profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays.
- Cell Viability Assays : Test cytotoxicity in HL60 or RBL-2H3 cells via MTT assays, comparing IC values to reference inhibitors .
- Mechanistic Studies : Perform Western blotting to assess downstream signaling (e.g., phosphorylation of ERK or AKT) in dose-dependent treatments .
Q. How do structural modifications impact its pharmacokinetic properties?
- Methodological Answer :
- LogP Optimization : Introduce polar groups (e.g., morpholino) to reduce logP values, improving solubility. For example, analogs with morpholine substituents show logP reductions of 0.4–0.6 units .
- Metabolic Stability : Assess hepatic microsomal stability using LC-MS/MS. Bromine at the 4-position may reduce oxidative metabolism compared to chloro analogs .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction, critical for dose adjustment in vivo .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for structurally similar compounds: How to address them?
- Resolution :
- Source Validation : Cross-reference data from peer-reviewed journals (e.g., Acta Crystallographica) over vendor databases. For example, melting points for quinoline-4-carboxamides vary by 5–10°C depending on crystallization solvents (e.g., ethanol vs. DCM) .
- Reproducibility Tests : Replicate synthesis and purification under controlled conditions (e.g., slow evaporation from EtOH) to verify thermal properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
